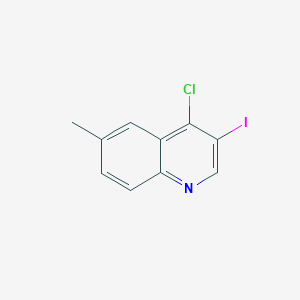

4-Chloro-3-iodo-6-methylquinoline

描述

属性

分子式 |

C10H7ClIN |

|---|---|

分子量 |

303.52 g/mol |

IUPAC 名称 |

4-chloro-3-iodo-6-methylquinoline |

InChI |

InChI=1S/C10H7ClIN/c1-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 |

InChI 键 |

CVRBNOXKJBPVFN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C(=CN=C2C=C1)I)Cl |

产品来源 |

United States |

Reactivity and Transformational Chemistry of 4 Chloro 3 Iodo 6 Methylquinoline

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For dihalogenated quinolines like 4-chloro-3-iodo-6-methylquinoline, these reactions provide a powerful tool for sequential and site-selective functionalization.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a cornerstone of C-C bond formation. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org In the context of this compound, this reaction offers a pathway to introduce aryl or vinyl groups at either the C3 or C4 position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.orgyoutube.com

The sequence of reactivity of halogens in Suzuki-Miyaura reactions is typically I > Br > Cl, which allows for selective coupling at the more reactive C3-iodo position while leaving the C4-chloro group intact for subsequent transformations. rsc.org This chemoselectivity is crucial for the stepwise synthesis of polysubstituted quinolines. Various palladium catalysts and ligands can be employed to optimize the reaction conditions, with factors such as the base, solvent, and temperature influencing the yield and selectivity. youtube.comnih.gov For instance, the use of palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with suitable phosphine (B1218219) ligands is common. heteroletters.orgbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling with Haloquinolines

| Starting Material | Boronic Acid/Ester | Catalyst System | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Chloro-3-aryl-6-methylquinoline | researchgate.net |

| Halo-4H-pyrido[1,2-a]pyrimidin-4-one | (Het)arylboronic acids | Palladium catalyst | (Het)aryl-4H-pyrido[1,2-a]pyrimidin-4-one | rsc.org |

| 4-Chloro quinoline (B57606) derivatives | Various boronic acids | Pd(PPh₃)₄ | Arylated quinolines | researchgate.net |

This table is illustrative and based on general reactivity patterns of haloquinolines.

The Sonogashira reaction provides a powerful method for the introduction of alkyne moieties through the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org For this compound, the Sonogashira coupling can be selectively performed at the C3-iodo position due to the higher reactivity of the C-I bond compared to the C-Cl bond. libretexts.org

The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst, often copper(I) iodide (CuI), in the presence of a base like an amine. libretexts.orgwikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgnih.gov The introduction of an alkynyl group at the C3 position of this compound yields a versatile intermediate that can undergo further transformations at both the chloro and the newly introduced alkyne functionalities.

Table 2: Sonogashira Coupling with Dihaloquinolines

| Starting Material | Alkyne | Catalyst System | Product | Reference |

| 2,4-Dihaloquinolines | Terminal alkynes | Pd/C | 2,4-Dialkynylquinoline | researchgate.net |

| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd(0)/Cu(I) | 2-Bromo-4-alkynyl-quinoline | libretexts.org |

| 6,7-Dibromoquinoline-5,8-dione | Terminal alkynes | Palladium catalyst | 7-Bromo-6-alkynylquinoline-5,8-dione | researchgate.net |

This table demonstrates the regioselectivity of Sonogashira coupling in dihaloquinoline systems.

Beyond Suzuki and Sonogashira couplings, other palladium-catalyzed reactions further expand the synthetic utility of halogenated quinolines.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is one of the earliest examples of catalytic cross-coupling. organic-chemistry.orgwikipedia.orgopenochem.orgslideshare.net It can be catalyzed by either nickel or palladium complexes. wikipedia.orgyoutube.com While powerful, the high reactivity of Grignard reagents can limit functional group tolerance. chem-station.com

Stille Reaction: The Stille coupling employs organotin compounds (organostannanes) as the coupling partners. wikipedia.orgyoutube.com A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: This reaction involves the use of organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often leading to faster reactions under milder conditions. chem-station.comwikipedia.orgorganic-chemistry.org The Negishi coupling exhibits high functional group tolerance and can be used to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org It provides a direct method for the alkenylation of the quinoline core.

For this compound, these reactions would also be expected to proceed selectively at the C3-iodo position under appropriate conditions, allowing for the introduction of a wide variety of carbon-based substituents.

The differential reactivity of the chloro and iodo substituents in this compound is a key feature for its synthetic application. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend C-I > C-Br > C-Cl. This allows for the selective functionalization of the C3-iodo position while leaving the C4-chloro position untouched. researchgate.net This "orthogonal" reactivity enables a stepwise approach to the synthesis of polysubstituted quinolines.

For example, a Suzuki or Sonogashira reaction can be performed at the C3 position first. The resulting 3-substituted-4-chloro-6-methylquinoline can then be subjected to a second cross-coupling reaction or a nucleophilic aromatic substitution at the C4-chloro position. This regioselective approach is highly valuable for building molecular complexity in a controlled manner. Research on dihaloquinolines and related dihaloheterocycles consistently demonstrates that cross-coupling reactions favor the position bearing the more reactive halogen. libretexts.orgresearchgate.net

Nucleophilic Aromatic Substitution at the Quinoline Core

The C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNA_r_), particularly when an electron-withdrawing group is present on the ring. The chlorine atom at C4 of 4-chloroquinolines is susceptible to displacement by a variety of nucleophiles. This reactivity is a well-established method for introducing diverse functionalities at this position.

In the case of this compound, after a potential initial cross-coupling at the C3 position, the remaining C4-chloro group can be targeted by nucleophiles. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, the reaction with amines or amino acid esters can be used to synthesize 4-aminoquinoline (B48711) derivatives, a scaffold found in many biologically active compounds. beilstein-journals.org Similarly, reaction with phenols or other oxygen nucleophiles can lead to the formation of aryloxy or alkoxy quinolines. beilstein-journals.org These reactions are often facilitated by a base and can sometimes be promoted by metal catalysts.

Other Derivatization Strategies

Beyond C–H activation, other parts of the this compound molecule can be targeted for chemical modification.

The methyl group at the C6 position represents a handle for further functionalization. While direct studies on this compound are not available, general reactions of methylquinolines can be considered.

Oxidation:

The oxidation of methyl groups on the quinoline ring to carboxylic acids is a known transformation. For example, 4-methylquinoline (B147181) can be oxidized to quinoline-4-carboxylic acid. pvamu.edu Similarly, the methyl group of 2-methylquinoline (B7769805) can be oxidized to a carboxylic acid, though care must be taken to avoid oxidation of the electron-rich heterocyclic ring. youtube.com It is plausible that the C6-methyl group of this compound could be oxidized to a carboxylic acid, which could then serve as a precursor for other functional groups like esters or amides.

| Reagent | Substrate | Product | Reference |

| Oxidizing agents | 4-Methylquinoline | Quinoline-4-carboxylic acid | pvamu.edu |

| KMnO₄ | 2-Methylquinoline | Quinoline-2-carboxylic acid | youtube.com |

Halogenation and Further Functionalization:

The methyl group could potentially undergo radical halogenation, followed by nucleophilic substitution to introduce a variety of functionalities.

The nitrogen atom in the quinoline ring is a key site for reactivity.

N-Oxide Formation:

The formation of a quinoline N-oxide is a common transformation that not only alters the electronic properties of the ring, making it more susceptible to certain nucleophilic attacks, but also serves as a directing group for C–H functionalization, as discussed earlier. nih.govacs.orgacs.orgresearchgate.net The N-oxidation of this compound would be a logical first step in many synthetic strategies aimed at further functionalizing the molecule.

Quaternization:

The nitrogen atom can be alkylated to form a quaternary quinolinium salt. This modification significantly changes the electronic properties of the molecule, making the ring system more electron-deficient and activating it towards nucleophilic attack.

Nucleophilic Substitution of the Chloro Group:

The chloro group at the C4 position is activated towards nucleophilic aromatic substitution. Studies on related 4-chloroquinolin-2(1H)-ones have shown that the chloro group can be displaced by various nucleophiles such as thiols, hydrazines, and amines. mdpi.com It is highly probable that the C4-chloro group in this compound would exhibit similar reactivity, allowing for the introduction of a wide range of substituents at this position.

| Reagent | Substrate | Product Type | Reference |

| Thiols, Hydrazine (B178648), Amines | 4-Chloro-8-methylquinolin-2(1H)-one | 4-Sulfanyl, 4-Hydrazino, 4-Amino derivatives | mdpi.com |

Mechanistic Investigations of Reactions Involving 4 Chloro 3 Iodo 6 Methylquinoline

Elucidation of Reaction Pathways and Catalytic Cycles

No specific studies detailing the reaction pathways or catalytic cycles for 4-Chloro-3-iodo-6-methylquinoline were found.

Detailed Mechanistic Studies of Cross-Coupling Reactions

While cross-coupling reactions are common for haloquinolines, no mechanistic studies specifically utilizing this compound have been reported in the reviewed literature.

Studies on C–H Activation Mechanisms

The C-H activation of quinolines is an active area of research. nih.gov However, mechanistic explorations focused on this compound are not available.

Oxidative Annulation Mechanisms

There is no available literature on the oxidative annulation mechanisms involving this compound.

Identification and Characterization of Reaction Intermediates

No literature identifying or characterizing reaction intermediates in reactions of this compound was found.

Kinetic and Thermodynamic Analyses of Reaction Processes

Specific kinetic or thermodynamic analyses for reactions involving this compound have not been documented in the available scientific literature.

Theoretical and Computational Studies of 4 Chloro 3 Iodo 6 Methylquinoline

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations are routinely employed to predict their geometric and electronic properties. nih.govrsc.orgrsc.org

Structural Parameters

DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-31G(d,p), can provide an optimized molecular geometry of 4-Chloro-3-iodo-6-methylquinoline. nih.gov These calculations would yield precise bond lengths, bond angles, and dihedral angles. The presence of the bulky iodine atom at the 3-position is expected to cause some steric strain, potentially leading to slight out-of-plane distortions of the quinoline ring system. The planarity of the quinoline core in related iodo-quinoline derivatives has been shown to be influenced by crystal packing forces and intermolecular interactions. mdpi.com

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. tandfonline.com For substituted quinolines, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents. rsc.org In this compound, the electron-withdrawing nature of the chlorine and iodine atoms would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The methyl group, being electron-donating, would raise the energy of the HOMO.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, visualizing the charge distribution on the molecule's surface. For this compound, the MEP would likely show regions of negative potential around the nitrogen atom and the halogen atoms, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, positive potential would be expected on the hydrogen atoms.

Table 1: Predicted Electronic Properties of Substituted Quinolines from DFT Studies

| Property | Description | Typical Predicted Values for Substituted Quinolines |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | 3.0 to 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

Note: The values presented are typical ranges observed for various substituted quinolines and are intended to be illustrative for this compound in the absence of direct experimental or computational data.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, including the identification of intermediates and transition states. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position, a common reaction for 4-chloroquinolines. mdpi.commdpi.com

DFT calculations can be used to map the potential energy surface of the SNAr reaction. This involves calculating the energies of the reactants, the Meisenheimer intermediate (the adduct formed by the attack of the nucleophile), the transition state connecting the intermediate to the products, and the final products. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Studies on similar 2,4-dichloroquinazoline (B46505) systems have shown that nucleophilic attack is regioselectively favored at the 4-position. mdpi.com This preference is attributed to the greater electron deficiency at C4, making it more electrophilic. The transition state for this type of reaction would involve the formation of a new bond between the nucleophile and C4, and the simultaneous stretching of the C-Cl bond.

Prediction of Reactivity and Regioselectivity Profiles

Computational methods can predict the reactivity and regioselectivity of a molecule, guiding synthetic efforts. For this compound, several computational descriptors can be used to predict its reactivity.

The calculated atomic charges and Fukui functions derived from DFT can pinpoint the most reactive sites in the molecule. The Fukui function for nucleophilic attack (f+) would be expected to have its largest value on the C4 carbon, confirming its susceptibility to nucleophilic substitution. Similarly, the Fukui function for electrophilic attack (f-) would highlight the most nucleophilic sites.

The regioselectivity of reactions on the quinoline ring can also be predicted. For instance, in electrophilic substitution reactions, the positions on the benzene (B151609) ring of the quinoline nucleus would be activated by the methyl group and deactivated by the halogen substituents. Computational modeling can quantify these effects and predict the most likely site for electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

While the quinoline ring system is relatively rigid, substituents can have some conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the conformational space of this compound. nih.govnih.gov MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior.

For this compound, MD simulations could be used to study the rotation of the methyl group and any potential flexibility of the C-I bond. While significant conformational changes are not expected for the core structure, these simulations are crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site, or how it might pack in a crystal lattice. The simulations can provide information on the distribution of dihedral angles and identify the most stable conformations in different environments (e.g., in a vacuum, in a solvent, or in a protein binding pocket).

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Chloro-3-iodo-6-methylquinoline in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

¹H NMR spectroscopy provides critical information about the protons within the molecule. The aromatic protons on the quinoline (B57606) core exhibit distinct chemical shifts due to the influence of the electron-withdrawing chloro and iodo substituents, as well as the electron-donating methyl group. The methyl protons typically appear as a singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, the carbon atom bonded to the chlorine (C4) and the one bonded to iodine (C3) are significantly shifted downfield. The quaternary carbons and the carbons of the methyl group also show characteristic resonances. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the quinoline ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is a representation of expected values and may vary based on solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.5 - 8.7 | 150 - 152 |

| C-3 | - | 95 - 97 |

| C-4 | - | 148 - 150 |

| H-5 | 7.8 - 8.0 | 128 - 130 |

| C-6 | - | 138 - 140 |

| CH₃-6 | 2.4 - 2.6 | 20 - 22 |

| H-7 | 7.5 - 7.7 | 135 - 137 |

| H-8 | 8.0 - 8.2 | 126 - 128 |

| C-4a | - | 125 - 127 |

Mass Spectrometry (MS) for Fragmentation and Isotopic Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula (C₁₀H₇ClIN).

The isotopic pattern observed in the mass spectrum is particularly informative. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while iodine is monoisotopic (¹²⁷I). This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak, which serves as a clear indicator of the presence of a single chlorine atom in the molecule.

Electron ionization (EI) mass spectrometry often leads to extensive fragmentation of the molecule. The study of these fragmentation pathways provides valuable structural information. Common fragmentation patterns for quinoline derivatives include the loss of substituents and the cleavage of the quinoline ring system. For this compound, one might expect to observe fragment ions corresponding to the loss of a chlorine atom, an iodine atom, or a methyl radical.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice.

This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the planar nature of the quinoline ring system. Furthermore, it elucidates the intermolecular interactions, such as van der Waals forces and potential halogen bonding (C-I···N or C-Cl···N), that govern the packing of the molecules in the crystal. The crystal structure would also definitively confirm the substitution pattern of the chloro, iodo, and methyl groups on the quinoline core.

Table 2: Illustrative Crystallographic Parameters for a Substituted Quinoline (Note: This is an example; actual data for this compound would require experimental determination.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 1080 |

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within this compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter light at frequencies corresponding to their natural vibrational modes.

FT-IR spectroscopy is particularly useful for identifying characteristic vibrational modes. The spectrum would be expected to show strong absorptions corresponding to C-H stretching vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the quinoline ring. The C-Cl and C-I stretching vibrations would appear in the fingerprint region of the spectrum, typically at lower frequencies.

Raman spectroscopy provides complementary information to FT-IR. Due to different selection rules, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the quinoline ring are often more prominent in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound. These properties are determined by the electronic transitions between different molecular orbitals.

The UV-Vis absorption spectrum is characterized by distinct absorption bands in the ultraviolet and visible regions. These bands correspond to π-π* transitions within the aromatic quinoline system. The positions and intensities of these bands are influenced by the substituents. The chloro, iodo, and methyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule.

Fluorescence spectroscopy provides insights into the emissive properties of the compound upon excitation with UV or visible light. The fluorescence spectrum, quantum yield, and lifetime are important parameters that characterize the excited state of the molecule. The presence of heavy atoms like chlorine and iodine can significantly influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence.

Applications in Advanced Chemical Sciences and Materials Research

Role as Versatile Synthetic Building Blocks and Synthons

4-Chloro-3-iodo-6-methylquinoline serves as a highly versatile synthon in organic synthesis, primarily due to the presence of two distinct halogen atoms at positions 3 and 4 of the quinoline (B57606) ring. These halogens, with their differing reactivities, allow for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is a cornerstone of its utility as a building block for complex molecular architectures.

The dual halogenation of this compound makes it an excellent precursor for the synthesis of a variety of complex heterocyclic systems. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization. mdpi.com This has been exploited in the synthesis of fused heterocyclic systems like furo[3,2-c]quinolines and pyrano[3,2-c]quinolones, which are structural motifs found in numerous biologically active natural products. nih.govnih.gov

For instance, the Sonogashira coupling of terminal alkynes can be directed to the C-3 position (originally bearing the iodo group) with high selectivity. acs.orgresearchgate.net Subsequent intramolecular cyclization can then lead to the formation of fused furan (B31954) or pyran rings. researchgate.netthieme-connect.comresearchgate.net This stepwise approach allows for the controlled construction of polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. tandfonline.com The synthesis of various substituted carbazoles, for example, can be envisioned starting from precursors like this compound, highlighting its role in generating complex nitrogen-containing heterocycles. researchgate.netoregonstate.eduorganic-chemistry.orgbeilstein-archives.orgnih.gov

The reactivity of the chloro and iodo substituents can be fine-tuned to achieve desired synthetic outcomes. While the C-I bond is more reactive in Sonogashira and Stille couplings, the C-Cl bond at the 4-position is more susceptible to nucleophilic substitution. acs.org This orthogonal reactivity allows for a modular approach to synthesizing polysubstituted quinolines.

| Reaction Type | More Reactive Site | Less Reactive Site | Key Feature |

|---|---|---|---|

| Sonogashira Coupling | C-I (Position 3) | C-Cl (Position 4) | Selective alkynylation at the C-3 position. mdpi.comacs.org |

| Suzuki-Miyaura Coupling | C-I (Position 3) | C-Cl (Position 4) | Selective arylation or vinylation at the C-3 position. acs.org |

| Nucleophilic Aromatic Substitution | C-Cl (Position 4) | C-I (Position 3) | Facilitates introduction of various nucleophiles at the C-4 position. acs.org |

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening and drug discovery. The quinoline scaffold is a valuable starting point for DOS due to its prevalence in biologically active compounds. acs.orgnih.govresearchgate.netnih.gov this compound, with its multiple points for diversification, is a promising scaffold for such endeavors.

The sequential and regioselective functionalization of the C-I and C-Cl bonds allows for the introduction of a wide array of substituents, leading to a library of compounds with varied steric and electronic properties. nih.gov Furthermore, the methyl group at the 6-position and the quinoline nitrogen itself can be sites for further modification, expanding the accessible chemical space. The Friedländer annulation reaction is a common method for generating quinoline cores, which can then be further functionalized. acs.org The ability to introduce diverse functional groups at various positions on the quinoline ring is crucial for creating compound libraries with broad biological and pharmacological potential. nih.gov

Ligands in Organometallic Catalysis

While direct applications of this compound as a ligand are not extensively documented, the broader class of quinoline derivatives has seen significant use in organometallic catalysis. nih.gov The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complex.

The quinoline moiety, particularly the 8-aminoquinoline (B160924) scaffold, has been widely used as a directing group in transition metal-catalyzed C-H activation reactions. nih.govresearchgate.netrsc.org These directing groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, enabling its selective functionalization. nih.gov While this compound itself is not a classic directing group, its derivatives could potentially be modified to incorporate a directing functionality. The inherent coordinating ability of the quinoline nitrogen can influence the regioselectivity of certain catalytic transformations. rsc.orgacs.org

Chiral quinoline-based ligands are of great importance in catalytic asymmetric synthesis, where they can induce enantioselectivity in a variety of transformations. researchgate.netthieme-connect.com These ligands often feature a chiral center and one or more coordinating atoms that bind to a metal catalyst, creating a chiral environment around the active site. The synthesis of such ligands often involves the functionalization of the quinoline core. researchgate.netthieme-connect.com Although specific examples using this compound as a starting material for chiral ligand synthesis are not prominent in the literature, its functional handles provide the potential for the construction of novel chiral quinoline-based ligands for asymmetric catalysis. nih.govacs.org

Applications in Functional Materials Research

Quinoline derivatives have garnered significant attention in the field of functional materials research due to their unique electronic and photophysical properties. nih.govresearchgate.net These properties, which include fluorescence and charge-transport capabilities, make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. mdpi.comnih.govresearchgate.netnih.govrsc.orgnih.govmdpi.com

The extended π-system of the quinoline ring, coupled with the ability to introduce various electron-donating and electron-withdrawing substituents, allows for the fine-tuning of the material's optical and electronic properties. nih.govresearchgate.net For example, the introduction of different functional groups can alter the emission wavelength and quantum yield of fluorescent quinoline derivatives. mdpi.comrsc.org The presence of halogen atoms in this compound offers synthetic handles to attach other chromophores or functional moieties, potentially leading to novel materials with tailored properties. Quinoline-based compounds are known for their high thermal and chemical stability, which are desirable characteristics for materials used in electronic devices. nih.gov

| Application Area | Relevant Properties of Quinoline Derivatives | Potential Role of this compound |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | High thermal and chemical stability, electron-transporting capability, tunable emission. nih.gov | Serves as a building block for synthesizing new emissive or charge-transport materials. |

| Fluorescent Sensors | Sensitivity of fluorescence to the chemical environment, ability to bind metal ions. rsc.orgmdpi.com | A scaffold for developing new fluorescent probes with tailored selectivity. |

| Dye-Sensitized Solar Cells (DSSCs) | Strong absorption in the visible spectrum, efficient charge transfer. | Could be a component of novel sensitizer (B1316253) dyes. |

Organic Electronics and Optoelectronic Devices

While direct applications of this compound in organic electronic and optoelectronic devices are not extensively documented, its role as a building block is of significant interest. Halogenated quinolines are utilized in the synthesis of organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The dual halogenation of this compound offers differential reactivity, where the iodo group can be selectively targeted in cross-coupling reactions, leaving the chloro group available for subsequent transformations. This allows for the stepwise construction of extended π-conjugated systems, a key feature for materials used in organic electronics. The methyl group can also influence the solubility and solid-state packing of the resulting materials, which are critical parameters for device performance.

Development of New Dyes and Pigments

The quinoline scaffold is a core component of many synthetic dyes and pigments. Although specific research on the use of this compound for this purpose is limited, its potential as a precursor is noteworthy. The functional groups on the molecule can be chemically modified to create chromophoric systems. For instance, the reactive halogen sites can be used to introduce auxochromes or to extend the conjugation of the system, thereby tuning the color of the resulting dye. The general class of quinoline dyes finds use in various applications, including as food colorants, textile dyes, and in the manufacturing of paints and inks. nih.gov

Chemical Sensors and Probes

The development of chemical sensors and probes often relies on the synthesis of molecules that can selectively interact with specific analytes, leading to a detectable signal, such as a change in fluorescence or color. The quinoline nucleus is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent chemosensors. The reactive sites on this compound provide a platform for attaching receptor units capable of binding to ions or small molecules. The interaction with an analyte can modulate the electronic properties of the quinoline ring, leading to a change in its photophysical properties and enabling its use as a sensor.

Green Chemistry and Sustainable Synthetic Process Development

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. This includes the development of more efficient reactions, the use of less hazardous solvents, and the reduction of waste. This compound and its derivatives are subjects of research within this paradigm, focusing on more sustainable synthetic methodologies.

Flow Chemistry Applications for Efficient Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of functionalized quinolines has been explored using flow chemistry to enable milder reaction conditions and improve yields. durham.ac.uk While a specific flow synthesis for this compound is not detailed in the available literature, the methodologies developed for other quinoline derivatives could be adapted for its production. This would involve the continuous feeding of starting materials into a reactor where the reaction occurs, followed by in-line purification, leading to a more efficient and sustainable manufacturing process. durham.ac.uk

Use in Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free reactions is a key goal in green chemistry, as it reduces the environmental impact of chemical processes. Research has demonstrated the feasibility of synthesizing quinoline derivatives under such conditions. For example, catalyst-free, one-pot, multi-component reactions in aqueous media have been developed for the synthesis of complex quinoline-containing scaffolds. rsc.org Additionally, solvent-free syntheses of quinolines have been reported, often utilizing microwave irradiation or high-temperature conditions to drive the reaction. rsc.orgresearchgate.net These approaches offer a more environmentally benign route to quinoline derivatives and could potentially be applied to the synthesis and functionalization of this compound.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Synthesis Design

Key Applications:

Retrosynthesis Prediction: AI algorithms can work backward from a target quinoline molecule to identify potential starting materials and reaction steps, a process known as retrosynthesis. chemcopilot.comarxiv.org This can significantly accelerate the discovery of new synthetic routes. chemcopilot.com

Reaction Optimization: ML models can be trained to predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given quinoline synthesis, leading to higher yields and purity.

De Novo Design: Generative models can design entirely new quinoline structures with desired properties, opening up new avenues for drug discovery and materials science. researchgate.net

| Feature | Traditional Synthesis Design | AI-Driven Synthesis Design |

| Approach | Manual, based on chemist's knowledge and literature | Automated, data-driven |

| Speed | Slow, iterative process | Rapid, can evaluate thousands of routes quickly |

| Novelty | Often relies on established reaction pathways | Can uncover novel and non-intuitive synthetic routes |

| Optimization | Requires extensive experimentation | Can predict optimal conditions with fewer experiments |

Development of Novel Bioconjugation Strategies (Non-therapeutic Focus)

Bioconjugation, the process of linking molecules to biomolecules such as proteins and peptides, is a powerful tool in chemical biology. researchgate.net Novel strategies for the bioconjugation of quinoline derivatives are being explored for a range of non-therapeutic applications.

Emerging Research:

Fluorescent Labeling: Quinoline-based fluorophores can be conjugated to biomolecules to visualize cellular processes and track their movement within living cells. nih.govnih.govresearchgate.net

Protein-Protein Interaction Probes: By attaching quinoline derivatives to specific proteins, researchers can study how proteins interact with each other, providing insights into cellular signaling pathways.

Enzyme Activity Sensors: Quinoline-based probes can be designed to change their fluorescence upon interaction with specific enzymes, allowing for the real-time monitoring of enzyme activity.

Exploration of Advanced Spectroscopic Probes Derived from Quinoline Scaffolds

The unique photophysical properties of quinolines make them excellent candidates for the development of advanced spectroscopic probes. crimsonpublishers.comnanobioletters.com These probes can be used to detect and quantify a wide range of analytes with high sensitivity and selectivity.

Areas of Advancement:

Ion Sensing: Quinoline-based probes have been developed for the detection of various metal ions, which play crucial roles in biological systems. nanobioletters.com

pH Sensing: The fluorescence of certain quinoline derivatives is sensitive to changes in pH, making them useful for monitoring pH in cellular compartments. nih.gov

Viscosity Probes: Molecular rotors based on quinoline scaffolds can be used to measure the viscosity of microenvironments, such as the interior of cells.

Table 2: Examples of Quinoline-Based Spectroscopic Probes

| Probe Type | Analyte | Principle of Detection |

| Ion Sensor | Zinc ions (Zn²⁺) | Chelation-enhanced fluorescence |

| pH Sensor | Protons (H⁺) | pH-dependent fluorescence quenching/enhancement |

| Viscosity Probe | Viscosity | Restriction of intramolecular rotation leading to fluorescence enhancement |

Sustainable and Circular Economy Approaches in Quinoline Chemistry

There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of quinolines. ijpsjournal.comtandfonline.comresearchgate.net This aligns with the principles of green chemistry and the concept of a circular economy, which aims to minimize waste and maximize the use of resources. tandfonline.com

Key Strategies:

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of quinoline synthesis. tandfonline.com

Catalysis: The use of reusable catalysts, such as metal nanoparticles or enzymes, can improve reaction efficiency and reduce waste. tandfonline.comrsc.orgnih.gov

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction times and improve yields compared to conventional heating methods. tandfonline.comnih.gov

Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step to form the final product increases atom economy and reduces the number of synthetic steps. rsc.org

By embracing these future perspectives and research directions, the field of quinoline chemistry will continue to contribute to advancements in medicine, materials science, and our fundamental understanding of chemical and biological processes.

常见问题

Q. How can high-throughput screening minimize false positives in biological activity assays?

- Methodological Answer : Implement triplicate experiments with positive/negative controls. Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm activity. Apply statistical rigor (e.g., Z’-factor >0.5) to validate screening robustness .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。